molecular formula C17H18N4O4 B11116589 2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide

2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide

Cat. No.: B11116589
M. Wt: 342.35 g/mol
InChI Key: UASKWJBAYDUVMG-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide typically involves multiple steps, including the formation of the furan ring, the benzoxadiazole moiety, and the morpholine group. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Benzoxadiazole Moiety: This involves the reaction of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring.

    Attachment of the Morpholine Group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with biological molecules, leading to changes in their function. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]furan-3-carboxamide is unique due to its combination of a furan ring, benzoxadiazole moiety, and morpholine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

2,5-dimethyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)furan-3-carboxamide

InChI

InChI=1S/C17H18N4O4/c1-10-9-12(11(2)24-10)17(22)18-13-3-4-14(16-15(13)19-25-20-16)21-5-7-23-8-6-21/h3-4,9H,5-8H2,1-2H3,(H,18,22)

InChI Key

UASKWJBAYDUVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4

Origin of Product

United States

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